1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one
Description
1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one is a chloroethanone derivative featuring a thiophene ring substituted with an acetyl group at the 4-position and a 2-chloroethanone moiety at the 2-position. Chloroethanones are pivotal intermediates in organic synthesis, often participating in nucleophilic substitutions or serving as electrophilic building blocks for pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
1-(4-acetylthiophen-2-yl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2S/c1-5(10)6-2-8(12-4-6)7(11)3-9/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOHJCAZMWPEQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424886 | |
| Record name | 1-(4-acetylthiophen-2-yl)-2-chloroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556110-53-3 | |
| Record name | 1-(4-Acetyl-2-thienyl)-2-chloroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=556110-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-acetylthiophen-2-yl)-2-chloroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of thiophene. The reaction typically uses acetyl chloride and aluminum chloride as the catalyst. The reaction proceeds as follows:
Friedel-Crafts Acylation: Thiophene is reacted with acetyl chloride in the presence of aluminum chloride to yield 4-acetylthiophene.
Chlorination: The 4-acetylthiophene is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloroethanone moiety at the 2-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to yield corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloroethanone moiety, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one involves its interaction with biological targets such as enzymes or receptors. The acetyl group can form hydrogen bonds with active site residues, while the chloroethanone moiety can participate in covalent bonding with nucleophilic amino acids. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Chloroethanone Derivatives with Thiophene Moieties
Compounds combining thiophene and chloroethanone groups exhibit distinct electronic properties due to the aromatic thiophene ring and the reactive chloroacetyl group. Key examples include:
- 1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one (): Structure: Thiophene ring substituted with a 4-chloro-2-fluorophenyl group and an acetyl moiety. Applications: Used in materials science and drug discovery due to the electron-withdrawing fluorine and chlorine substituents. Key Difference: Lacks the chloroethanone group, limiting its utility in nucleophilic reactions compared to the target compound .
- 1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-amine hydrochloride (): Structure: Thiophene with a 4-chlorophenyl group and an ethylamine hydrochloride side chain. Applications: Potential pharmaceutical intermediate, though the amine group alters reactivity compared to chloroethanone derivatives .
Structural Insights: The acetyl and chloroethanone groups in 1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one enhance its electrophilicity, making it more reactive toward nucleophiles than acetyl-only analogs.
Chloroethanone-Piperazine Hybrids
Piperazine-linked chloroethanones are common in medicinal chemistry due to their modular synthesis and bioactivity.
- 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethan-1-one) (): Structure: Two chloroethanone groups connected via a piperazine ring. Synthesis: Yield: 74–79% via reaction of piperazine with chloroacetyl chloride. Applications: Bis-electrophile for crosslinking or polymer synthesis .
- 1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one (): Structure: Piperazine with a sulfonylbenzene and chloroethanone group. Purity: ≥97%, highlighting its use as a high-purity pharmaceutical intermediate. Key Difference: The sulfonyl group enhances stability but reduces electrophilicity compared to non-sulfonated analogs .
Synthesis Trends: Chloroacetyl chloride is a common reagent for introducing the chloroethanone group, often requiring bases like K₂CO₃ or triethylamine (e.g., 39% yield in ).
Chloroethanone-Pyrrole Derivatives
Pyrrole-based chloroethanones demonstrate varied reactivity due to the nitrogen-containing heterocycle.
- 2-Chloro-1-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethan-1-one (): Structure: Pyrrole ring with 4-chlorophenyl and methyl substituents. Applications: Potential kinase inhibitor scaffold, leveraging the pyrrole’s hydrogen-bonding capacity .
1-[1-(4-tert-Butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one ():
Comparison with Thiophene Analogs :
Pyrrole derivatives are more basic than thiophene analogs, influencing their solubility and interaction with biological targets.
Other Heterocyclic Chloroethanones
Key Observations :
- LogP Values : Benzofuryl derivatives (e.g., LogP = 3.79 in ) suggest higher lipophilicity than thiophene analogs, impacting bioavailability .
Biological Activity
1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its inhibitory effects on enzymes relevant to various diseases, particularly those related to neurodegeneration and cancer.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiophene ring, an acetyl group, and a chloroethyl moiety, which contribute to its biological properties.
Enzyme Inhibition
Recent studies have highlighted the potential of compounds similar to this compound as inhibitors of key enzymes involved in various pathophysiological processes.
Acetylcholinesterase (AChE) Inhibition
AChE is a critical enzyme in the nervous system, and its inhibition is a therapeutic target for Alzheimer's disease. Compounds with similar structures have shown promising AChE inhibitory activity. For instance, in a study involving related compounds, several demonstrated Ki values in the nanomolar range, indicating potent inhibition:
| Compound | Ki (nM) | IC50 (nM) |
|---|---|---|
| Compound 2 | 22.13 ± 1.96 | 28.76 |
| Compound 4 | 23.71 ± 2.95 | 57.27 |
| Compound 5 | 62.11 ± 6.00 | Not specified |
These results suggest that modifications to the thiophene structure can enhance AChE inhibition, making it a viable scaffold for developing new therapeutic agents against neurodegenerative diseases .
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are enzymes that facilitate the reversible hydration of carbon dioxide and are implicated in various diseases, including glaucoma and cancer. The compound's structural features may allow it to act as a CA inhibitor. In studies involving similar thiophene derivatives, compounds exhibited Ki values ranging from 8.61 nM to 8.76 nM against human carbonic anhydrases I and II, highlighting their potential as therapeutic agents targeting these enzymes .
Case Study: Anticancer Activity
A study investigated the anticancer properties of thiophene derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.
Case Study: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of similar compounds derived from acetylthiophene. These studies demonstrated that such compounds could inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro, suggesting their potential for treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
